molecular formula C18H13N3O4 B5836257 4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile

4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile

Cat. No.: B5836257
M. Wt: 335.3 g/mol
InChI Key: ALJDGQVZFBDOPI-CHHVJCJISA-N
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Description

4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile is an organic compound with a complex structure that includes cyano, dimethoxy, and nitrophenyl groups

Preparation Methods

The synthesis of 4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile typically involves several steps. One common method includes the reaction of 2,4-dimethoxy-5-nitrobenzaldehyde with malononitrile in the presence of a base to form the intermediate product. This intermediate is then subjected to a Knoevenagel condensation reaction with 4-cyanobenzaldehyde to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with different properties. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile include:

    2,4-dimethoxybenzonitrile: Shares the dimethoxy and cyano groups but lacks the nitrophenyl group.

    4-[(E)-1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)ethenyl]benzonitrile: Similar structure but with different substitution patterns on the aromatic rings.

    4-[(E)-1-cyano-2-(2,4-dimethoxyphenyl)ethenyl]benzonitrile: Lacks the nitro group, affecting its reactivity and applications.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(2,4-dimethoxy-5-nitrophenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-24-17-9-18(25-2)16(21(22)23)8-14(17)7-15(11-20)13-5-3-12(10-19)4-6-13/h3-9H,1-2H3/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJDGQVZFBDOPI-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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